VH032-Peg1-N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

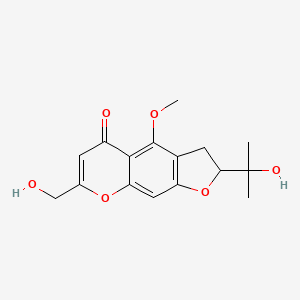

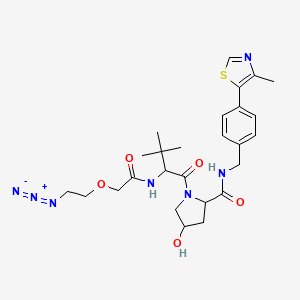

Vue d'ensemble

Description

VH032-Peg1-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a one-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach in drug discovery and development. This compound is a click chemistry reagent containing an azide group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of VH032-Peg1-N3 involves multiple steps, starting with the preparation of the von Hippel-Lindau ligand. The ligand is then conjugated with a one-unit polyethylene glycol linker. The azide group is introduced in the final step to enable click chemistry reactions. The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-throughput synthesis and purification techniques ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

VH032-Peg1-N3 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups

Common Reagents and Conditions

Copper catalysts: Used in CuAAC reactions.

Dibenzocyclooctyne or bicyclononyne: Used in SPAAC reactions

Major Products

The major products formed from these reactions are triazoles, which are valuable in various chemical and biological applications .

Applications De Recherche Scientifique

VH032-Peg1-N3 has a wide range of scientific research applications, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Utilized in drug discovery and development, particularly in the design of PROTACs for targeted protein degradation.

Industry: Applied in the development of new materials and chemical processes

Mécanisme D'action

VH032-Peg1-N3 exerts its effects through the formation of PROTACs, which recruit the von Hippel-Lindau E3 ligase to target proteins for ubiquitination and subsequent degradation by the proteasome. The azide group in this compound allows for the conjugation of the compound to target protein ligands, facilitating the formation of PROTACs .

Comparaison Avec Des Composés Similaires

Similar Compounds

VH032: A precursor to VH032-Peg1-N3, used in the synthesis of PROTACs.

(S,R,S)-AHPC-PEG3-N3: A similar compound with a three-unit polyethylene glycol linker

Uniqueness

This compound is unique due to its one-unit polyethylene glycol linker, which provides optimal flexibility and solubility for PROTAC applications. Its azide group enables efficient click chemistry reactions, making it a valuable tool in chemical biology and drug discovery .

Propriétés

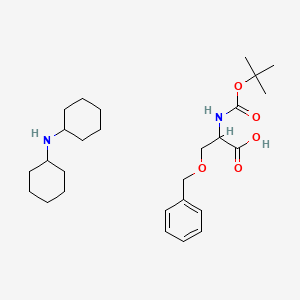

Formule moléculaire |

C26H35N7O5S |

|---|---|

Poids moléculaire |

557.7 g/mol |

Nom IUPAC |

1-[2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35) |

Clé InChI |

YVCURZJBLHZABY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)

![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)

![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)

![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)